molecular formula C6H8Cl2N2 B1532554 2-(Chloromethyl)-5-methylpyrazine hydrochloride CAS No. 128229-06-1

2-(Chloromethyl)-5-methylpyrazine hydrochloride

Cat. No. B1532554
M. Wt: 179.04 g/mol
InChI Key: XCGNTLZPQQWVOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Chloromethyl)-5-methylpyrazine hydrochloride” is a chemical compound. It is a hydrochloride obtained by combining 2-(chloromethyl)pyridine with one molar equivalent of hydrochloric acid . It has been used as a reagent in base-catalyzed alkylation .


Molecular Structure Analysis

The molecular formula for “2-(Chloromethyl)-5-methylpyrazine hydrochloride” is C6H6ClN·HCl, giving it a molecular weight of 164.03 .


Physical And Chemical Properties Analysis

“2-(Chloromethyl)-5-methylpyrazine hydrochloride” is a solid at 20 degrees Celsius . It has a melting point of 124.0 to 127.0 degrees Celsius . It should be stored under inert gas and conditions to avoid are hygroscopic .

Scientific Research Applications

1. Pharmaceutical Intermediate Synthesis

2-(Chloromethyl)-5-methylpyrazine hydrochloride and its derivatives are important in synthesizing pharmaceutical intermediates. A study by Bai Jin-quan (2013) reviewed the synthesis methods of 5-methylpyrazine-2-carboxylic acid, a key pharmaceutical intermediate. The chemical synthesis method is most widely used among the three methods discussed: chemical, electrochemical, and microbial synthesis (Bai, 2013).

2. Synthesis of Flavor and Aroma Compounds

Fu Jianshan and Yang Hua-wu (2004) explored the synthesis of alkyl-hydroxyl-pyrazine from D-glucosamine hydrochloride and boronic acid. This precursor is used to produce 2,5-dimethylpyrazine and methylpyrazine, which enhance the after-taste and aroma of tobacco smoke (Fu & Yang, 2004).

3. Preparation of Deuterium-Labeled Alkylpyrazines

Mingchih Fang and K. Cadwallader (2013) described the synthesis of deuterium-labeled alkylpyrazines, including 2-methylpyrazine. These are used in stable isotope dilution assays for accurate quantification of aroma components in food products (Fang & Cadwallader, 2013).

4. Corrosion Inhibition Studies

A theoretical evaluation by I. Obot and Z. Gasem (2014) investigated the adsorption properties of pyrazine derivatives, including 2-methylpyrazine, as corrosion inhibitors for steel. They employed quantum chemical calculations and molecular dynamics simulations to study their efficiency and adsorption behavior (Obot & Gasem, 2014).

5. Synthesis of Heterocyclic Compounds

The study of heterocyclic compounds, including the synthesis and properties of pyrazine derivatives, has been a significant area of research. For instance, H. Ochi, T. Miyasaka, Kiyoshi Kanada, and K. Arakawa (1976) synthesized 2-hydroxypyrazolo[1,5-a]pyridine, a compound related to 2-(chloromethyl)-5-methylpyrazine hydrochloride, and studied its tautomerism and reactivity (Ochi, Miyasaka, Kanada, & Arakawa, 1976).

Safety And Hazards

This compound is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . If swallowed, one should rinse the mouth and not induce vomiting .

properties

IUPAC Name

2-(chloromethyl)-5-methylpyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.ClH/c1-5-3-9-6(2-7)4-8-5;/h3-4H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGNTLZPQQWVOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679071
Record name 2-(Chloromethyl)-5-methylpyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-methylpyrazine hydrochloride

CAS RN

128229-06-1
Record name 2-(Chloromethyl)-5-methylpyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-5-methylpyrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-5-methylpyrazine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-5-methylpyrazine hydrochloride
Reactant of Route 3
2-(Chloromethyl)-5-methylpyrazine hydrochloride
Reactant of Route 4
2-(Chloromethyl)-5-methylpyrazine hydrochloride
Reactant of Route 5
2-(Chloromethyl)-5-methylpyrazine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(Chloromethyl)-5-methylpyrazine hydrochloride

Citations

For This Compound
1
Citations
H Gainer - 1951 - search.proquest.com
Several aldehyde syntheses were studied; the Sommelet and the McFadyen-Stevens reaction, The preparation of 2-hydroxymethyl-6-methyIpyrazine was also attempted in order to …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.